2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
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Overview
Description
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and thiophenyl groups
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiophene-2-carboxaldehyde and hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
When compared to similar compounds, such as 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid and 2-Methoxy-4-[[(4-methoxyphenyl)imino]methyl]phenol, 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole stands out due to its unique thiophenyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-5-7-16(8-6-15)19-14-20(21-4-3-13-25-21)23(22-19)17-9-11-18(24-2)12-10-17/h3-13,20H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLFGNAXMUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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